molecular formula C18H22ClFN2O B2815534 (4-Amino-4-ethylpiperidin-1-yl)-(1-fluoronaphthalen-2-yl)methanone;hydrochloride CAS No. 2418680-88-1

(4-Amino-4-ethylpiperidin-1-yl)-(1-fluoronaphthalen-2-yl)methanone;hydrochloride

Cat. No. B2815534
CAS RN: 2418680-88-1
M. Wt: 336.84
InChI Key: IRCHSLFYZLUELX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or spectroscopic methods to determine the arrangement of atoms within the molecule and the lengths and angles of the chemical bonds.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Synthetic Methods and Characterization

  • Synthesis and Characterization of Related Compounds: Research has been conducted on the synthesis and characterization of various compounds with structural elements similar to the query compound. For instance, novel compounds involving thiazol and thiophene units have been synthesized and characterized through various spectroscopic methods, including UV, IR, NMR, and mass spectrometry. Theoretical vibrational spectra interpretation through density functional theory calculation was also performed to understand the structural optimization and various bonding features of these compounds. Molecular docking studies were carried out to explore potential antibacterial activity (Shahana & Yardily, 2020).

Potential Biological Applications

  • Antibacterial and Antifungal Activities: The structural analogs of the query compound have shown potential biological activities. For example, the synthesis and characterization of thiazol and thiophene derivatives revealed insights into their structural features and potential antibacterial activity through molecular docking studies (Shahana & Yardily, 2020). Additionally, novel pyrazolyl and arylpiperazinyl methanone derivatives were synthesized and found to have promising effects on antifungal activity, indicating the potential of such compounds in developing new antifungal agents (Lv et al., 2013).

Structural and Mechanistic Studies

  • Structural Characterization: Detailed structural analyses, including crystallographic studies, are conducted to elucidate the configuration and conformation of compounds similar to the query chemical. Such studies provide valuable insights into the molecular basis of their reactivity and potential interactions with biological targets (Revathi et al., 2018).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its effects on enzymes, cell membranes, or other biological targets .

Safety and Hazards

Safety and hazard analysis involves studying the compound’s toxicity, flammability, and other hazards. It can also involve studying the compound’s environmental impact .

Future Directions

Future directions could involve suggesting further studies that could be done to learn more about the compound. This could include suggesting new synthetic routes, new applications, or further safety testing .

properties

IUPAC Name

(4-amino-4-ethylpiperidin-1-yl)-(1-fluoronaphthalen-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O.ClH/c1-2-18(20)9-11-21(12-10-18)17(22)15-8-7-13-5-3-4-6-14(13)16(15)19;/h3-8H,2,9-12,20H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCHSLFYZLUELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)C2=C(C3=CC=CC=C3C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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